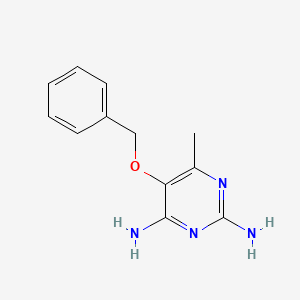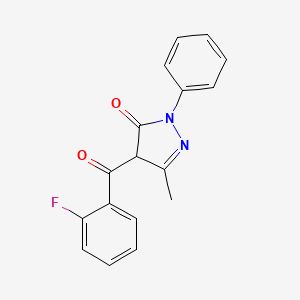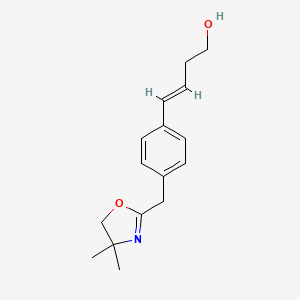![molecular formula C13H19NO4 B12907928 N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide CAS No. 62130-06-7](/img/structure/B12907928.png)
N-{2-(Furan-2-yl)-2-[(oxan-2-yl)oxy]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide is a synthetic organic compound that features a furan ring and a tetrahydropyran ring connected through an ethyl chain, which is further linked to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the tetrahydropyran ring: This step involves the protection of the hydroxyl group followed by the formation of the tetrahydropyran ring through cyclization.
Formation of the ethyl chain: The ethyl chain can be introduced through alkylation reactions.
Attachment of the acetamide group: This final step involves the acylation of the amine group with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The ethyl chain can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions may vary depending on the substituent, but common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(Furan-2-yl)ethyl)acetamide: Lacks the tetrahydropyran ring.
N-(2-(Tetrahydro-2H-pyran-2-yl)ethyl)acetamide: Lacks the furan ring.
N-(2-(Furan-2-yl)-2-hydroxyethyl)acetamide: Lacks the tetrahydropyran ring and has a hydroxyl group instead.
Uniqueness
N-(2-(Furan-2-yl)-2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)acetamide is unique due to the presence of both the furan and tetrahydropyran rings, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
62130-06-7 |
|---|---|
Molekularformel |
C13H19NO4 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-2-(oxan-2-yloxy)ethyl]acetamide |
InChI |
InChI=1S/C13H19NO4/c1-10(15)14-9-12(11-5-4-8-16-11)18-13-6-2-3-7-17-13/h4-5,8,12-13H,2-3,6-7,9H2,1H3,(H,14,15) |
InChI-Schlüssel |
MMGLDZUMEVXBGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC(C1=CC=CO1)OC2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


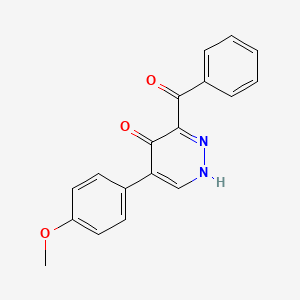
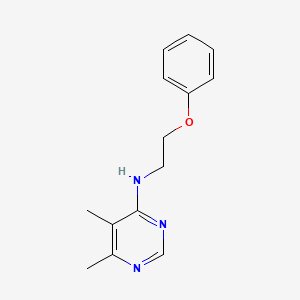
![8-Chloro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12907867.png)
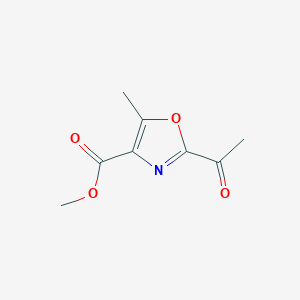
![N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine](/img/structure/B12907871.png)
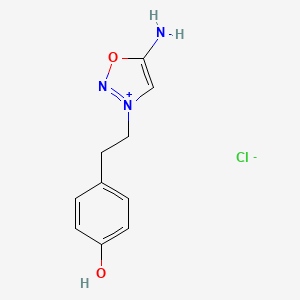
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
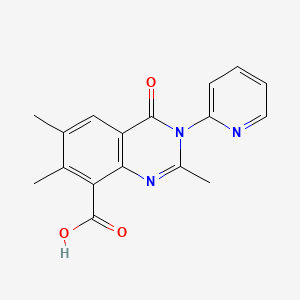

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
![N-{[Bis(hydroxymethyl)phosphanyl]methyl}guanosine](/img/structure/B12907891.png)
